(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine
Overview
Description
(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the piperidine ring, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Attachment of the Ethylamine Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes to ensure high yields and purity. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets. It is known to act on neurotransmitter systems, particularly by modulating the release and reuptake of monoamines such as dopamine and norepinephrine. This modulation occurs through its binding to monoamine transporters and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: This compound is structurally similar but lacks the ethylamine group.
N-Benzylpiperidine: Another similar compound, differing in the position of the benzyl group attachment.
Benzylamine Derivatives: These compounds share the benzylamine moiety but differ in the structure of the attached piperidine ring.
Uniqueness
(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine is unique due to the presence of both the benzyl and ethylamine groups, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems makes it a valuable compound for research in neuropharmacology and related fields .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-16-12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUWCNWUUSYMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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